4-[(Z)-(3-Ethylphenyl)diazenyl]aniline
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Overview
Description
4-[(Z)-(3-Ethylphenyl)diazenyl]aniline is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (N=N) which connects two aromatic rings. This compound is known for its vibrant color and is widely used in various industrial applications, including textiles, printing, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-(3-Ethylphenyl)diazenyl]aniline typically involves the diazotization of 3-ethylaniline followed by azo coupling with aniline. The reaction conditions generally include:
Diazotization: 3-ethylaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with aniline in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-(3-Ethylphenyl)diazenyl]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are used.
Substitution: Halogenation and nitration reactions are typically carried out using halogens (Cl2, Br2) and nitric acid (HNO3), respectively.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[(Z)-(3-Ethylphenyl)diazenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme interactions and as a staining agent in microscopy.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as a colorant in food and cosmetics
Mechanism of Action
The mechanism of action of 4-[(Z)-(3-Ethylphenyl)diazenyl]aniline involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form aromatic amines, which can then interact with cellular components. The molecular targets and pathways involved include enzyme inhibition and interaction with DNA, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Another azo dye with similar structural features but different substituents.
4-[(Z)-(4-Nitrophenyl)diazenyl]aniline: A compound with a nitro group instead of an ethyl group.
4-[(Z)-(4-Methylphenyl)diazenyl]aniline: A compound with a methyl group instead of an ethyl group.
Uniqueness
4-[(Z)-(3-Ethylphenyl)diazenyl]aniline is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. This compound exhibits distinct color properties and has specific applications in various industries, making it a valuable chemical in both research and industrial contexts .
Properties
CAS No. |
804449-49-8 |
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Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
4-[(3-ethylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C14H15N3/c1-2-11-4-3-5-14(10-11)17-16-13-8-6-12(15)7-9-13/h3-10H,2,15H2,1H3 |
InChI Key |
VMXGWSBWVVVWPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N=NC2=CC=C(C=C2)N |
Origin of Product |
United States |
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